2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-[4-(propan-2-yl)benzenesulfonyl]acetonitrile
Description
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Properties
IUPAC Name |
2-(1,3-dihydrobenzimidazol-2-ylidene)-2-(4-propan-2-ylphenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(2)13-7-9-14(10-8-13)24(22,23)17(11-19)18-20-15-5-3-4-6-16(15)21-18/h3-10,12,20-21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKMINOBIJFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C2NC3=CC=CC=C3N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-[4-(propan-2-yl)benzenesulfonyl]acetonitrile is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 318.41 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the benzodiazole structure often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some studies suggest that benzodiazole derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
- Antimicrobial Activity : Certain derivatives have shown promise as antimicrobial agents, disrupting bacterial cell wall synthesis or interfering with metabolic processes.
- Anti-inflammatory Properties : Compounds similar to this one have been noted for their ability to modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
Anticancer Activity
A study conducted by ResearchGate demonstrated that benzodiazole derivatives exhibit significant anticancer properties. In vitro assays showed that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
Research published in PubChem highlighted the antimicrobial properties of similar benzodiazole compounds against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.
Anti-inflammatory Effects
A recent study indicated that derivatives of benzodiazole can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the anticancer efficacy of the compound on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at higher concentrations.
-
Case Study 2: Antimicrobial Screening
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited notable inhibition zones, suggesting effective antibacterial activity.
Research Findings Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | ResearchGate |
| Antimicrobial | Disrupts cell wall synthesis | PubChem |
| Anti-inflammatory | Inhibits cytokine production | ResearchGate |
Q & A
Q. What are the optimal synthetic routes for 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-[4-(propan-2-yl)benzenesulfonyl]acetonitrile, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation and cyclization. For example, analogous benzodiazole derivatives are synthesized via solvent-free reductive amination or reflux in absolute alcohol (4–6 hours) with hydrazine hydrate, monitored by TLC (chloroform:methanol, 7:3 ratio) . Efficiency improvements include optimizing solvent choice (e.g., ethanol vs. DMSO), temperature control (reflux vs. room temperature), and catalyst screening (e.g., Pd/Cu-based systems for coupling reactions) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm benzodiazole and sulfonyl group integration .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected ~350–400 g/mol range) .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% threshold for research-grade material) .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- Accelerated aging tests : Store aliquots at 4°C (short-term), –20°C (long-term), and room temperature with/without light exposure for 1–6 months, monitoring degradation via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for benzodiazole-acetonitrile derivatives?
- Methodological Answer :
- Systematic benchmarking : Replicate conflicting studies under controlled conditions (e.g., identical solvent, catalyst, and molar ratios).
- Computational modeling : Use DFT calculations to compare reaction pathways (e.g., sulfonylation vs. nucleophilic substitution) and identify steric/electronic factors .
- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect transient intermediates .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina with PDB structures (e.g., cytochrome P450 or kinase domains) to simulate binding affinities.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein interactions .
- QSAR models : Corporate descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .
Q. What experimental designs minimize byproduct formation during functionalization of the benzodiazole core?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions .
- Protecting group strategies : Temporarily block reactive sites (e.g., sulfonyl group) with tert-butyldimethylsilyl (TBS) or benzyl groups .
- Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Reproduce syntheses : Confirm melting points using differential scanning calorimetry (DSC) and compare NMR spectra with published shifts (±0.1 ppm tolerance) .
Methodological Training Resources
Q. What training is recommended for researchers new to benzodiazole chemistry?
- Methodological Answer :
- Practical courses : Enroll in modules like Chemical Biology Methods & Experimental Design (e.g., CHEM/IBiS 416) to master techniques like TLC, column chromatography, and spectroscopic analysis .
- Mentorship : Quarterly meetings with experienced chemists to troubleshoot synthesis and data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
